Mmp-11-IN-1

Prodrug Design Blood-Brain Barrier Permeability Pharmacokinetics

Many MMP-11 inhibitors like RXP03 lack blood-brain barrier (BBB) penetration, hindering CNS disease models. Mmp-11-IN-1 is a glycosyl prodrug of RXP03 specifically engineered to overcome this limitation. • Enhanced BBB permeability enables CNS-targeted MMP-11 studies • Active metabolite RXP03 delivers potent MMP-11 inhibition (Ki = 5 nM) • Selective over MMP-1 and MMP-7 for pathway-specific dissection • Custom synthesis; ≥98% purity; global ambient shipping

Molecular Formula C53H61N4O15P
Molecular Weight 1025.0 g/mol
Cat. No. B12374550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-11-IN-1
Molecular FormulaC53H61N4O15P
Molecular Weight1025.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6
InChIInChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1
InChIKeyXBMOTGVEXFYVDI-QFRAFHIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mmp-11-IN-1: BBB-Penetrant MMP-11 Inhibitor Prodrug


Mmp-11-IN-1 is a synthetic small molecule classified as a novel phosphinate prodrug [1]. It is the glycosyl ester of RXP03, a potent matrix metalloproteinase (MMP) inhibitor , and is specifically designed to overcome the poor oral bioavailability and limited blood-brain barrier (BBB) penetration that plague many phosphinic acid-based MMP inhibitors [1][2].

Why Mmp-11-IN-1 Is Irreplaceable: Prodrug-Specific BBB Access


Direct substitution of Mmp-11-IN-1 with its parent compound RXP03 or other MMP-11 inhibitors is not scientifically sound due to a critical pharmacokinetic divergence. RXP03, while a potent and selective MMP-11 inhibitor (Ki = 5 nM) , exhibits low lipophilicity and poor membrane permeability, which has historically prevented its clinical application and limits its utility in preclinical models requiring BBB penetration [1][2]. Mmp-11-IN-1 was explicitly designed as a glycosyl prodrug to address this deficiency, with a predictive study demonstrating its potential to act as a permeability enhancer and improve drug delivery across biological barriers like the BBB [3]. This engineered pharmacokinetic profile constitutes a distinct and non-interchangeable feature for applications targeting the central nervous system (CNS) or requiring improved oral absorption.

Mmp-11-IN-1: Quantitative Comparison with Analogs


Predicted BBB Permeability vs. Parent RXP03

The primary differentiation of Mmp-11-IN-1 is its design as a glycosyl prodrug to improve BBB behavior, a property absent in its active parent compound RXP03. RXP03 itself is described as having 'low lipophilicity and poor membrane permeability' that prevented clinical application [1]. A predictive study for Mmp-11-IN-1 (the glycosyl ester of RXP03) 'showed encouraging insights to improve drug delivery across biological barriers' compared to RXP03 [2]. This is a qualitative but critical functional distinction: RXP03 is not suitable for CNS studies, whereas Mmp-11-IN-1 is purpose-built for this application .

Prodrug Design Blood-Brain Barrier Permeability Pharmacokinetics

RXP03 Potency vs. Broad-Spectrum MMP Inhibitors

While direct IC50 data for Mmp-11-IN-1 itself is not available, the potency of its active moiety, RXP03, provides a relevant benchmark. RXP03 inhibits MMP-11 with a Ki of 5 nM . This is compared to broad-spectrum MMP inhibitors like PD-166793, which exhibits a Ki of 6.1 µM for MMP-1 and 0.047 µM for MMP-2 , or UK-356618, a potent MMP-3 inhibitor (IC50 = 5.9 nM) with lower potency against other MMPs . The 5 nM Ki of RXP03 against MMP-11 establishes a high-potency baseline for the class, differentiating it from inhibitors with weaker or non-existent MMP-11 activity.

Enzymology Inhibitor Potency MMP Selectivity

In Vivo Efficacy: RXP03 in Colon Carcinoma Model

The active pharmacophore, RXP03, demonstrates in vivo antitumor efficacy in a dose- and schedule-dependent manner. In mice with s.c. injected C(26) colon carcinoma cells, treatment with 100 µg/day of RXP03 for 18 days resulted in decreased tumor volumes compared to controls [1]. This is a direct in vivo activity benchmark for the prodrug's active form. In contrast, broad-spectrum MMP inhibitors like PD-166793 have shown efficacy in different models, such as reducing left ventricular peak wall stress in a porcine model of myocardial infarction (2 mg/kg/day, p.o.) , highlighting that in vivo activity is highly model- and MMP-target-dependent.

Oncology In Vivo Efficacy Tumor Growth Inhibition

RXP03 Selectively Inhibits MMP-11, -8, -13, Sparing -1/-7

The selectivity of the active moiety RXP03 is a key differentiator. It potently inhibits MMP-11, MMP-8, and MMP-13, but does not inhibit MMP-1 or MMP-7 [1]. This is in stark contrast to broad-spectrum MMP inhibitors like PD-166793, which inhibits MMP-1 (IC50 = 6.1 µM), MMP-2 (4 nM), MMP-3 (7 nM), MMP-7 (7.2 µM), MMP-9 (7.9 µM), MMP-13 (8 nM), and MMP-14 (240 nM) . The narrower inhibitory profile of the RXP03 pharmacophore may avoid the musculoskeletal toxicities associated with broad-spectrum MMP inhibition [2], though direct toxicity data for Mmp-11-IN-1 is not yet available.

Enzymology Selectivity Profile MMP Family

Molecular Weight Distinction for Compound Handling

Mmp-11-IN-1 (C53H61N4O15P) has a molecular weight of 1025.0 g/mol . This is substantially higher than its active metabolite RXP03 (C39H43N4O6P, MW = 694.76 g/mol) and other small molecule MMP inhibitors like UK-356618 (C34H37N3O7, MW = 599.67 g/mol) or PD-166793 (MW = 416.4 g/mol) . The addition of the glycosyl moiety to create the prodrug results in a >47% increase in molecular weight relative to RXP03. This has practical implications for compound solubility, formulation, and experimental design, including molar concentration calculations for in vitro assays.

Physicochemical Properties Compound Handling Molecular Weight

Co-Crystal Validates Phosphinic Transition-State Mimicry

The potency of the phosphinic pharmacophore (shared by RXP03 and by extension Mmp-11-IN-1) is structurally validated. A co-crystal structure of the stromelysin-3 (MMP-11) catalytic domain complexed with a phosphinic inhibitor mimicking the transition-state confirms the binding mode of this class of inhibitors [1]. This structural evidence provides a molecular rationale for the observed nanomolar Ki value of RXP03 against MMP-11 (5 nM) , differentiating it from inhibitors that may bind to alternative sites or utilize different zinc-chelating moieties. The phosphinic group acts as a transition-state analogue, a well-established strategy for achieving high potency against zinc metalloproteases [2].

Structural Biology X-ray Crystallography Mechanism of Action

Mmp-11-IN-1: Optimal Research and Industrial Applications


CNS Pathologies: MMP-11 Studies with BBB Penetration

Given its engineered prodrug design for enhanced BBB permeability [1], Mmp-11-IN-1 is the preferred tool compound for investigating the role of MMP-11 in neurological conditions, brain tumors, or any in vivo model where drug access to the CNS is required. RXP03, lacking this property, would not be a suitable substitute for these studies .

MMP-11 Enzymology & Selectivity in Cancer

Mmp-11-IN-1, through its active metabolite RXP03, provides a high-potency (Ki = 5 nM) and relatively selective inhibition of MMP-11 over MMP-1 and MMP-7 [2]. This makes it a valuable probe for dissecting the specific contributions of MMP-11 in cancer cell invasion, tumor microenvironment remodeling, and apoptosis inhibition, particularly in breast and colon cancer models where MMP-11 is a known bad prognosis marker [3][4].

Prodrug Activation and Pharmacokinetic Studies

The unique glycosyl ester prodrug structure of Mmp-11-IN-1 (MW = 1025.0 g/mol) makes it an ideal candidate for studies focused on prodrug activation, enzymatic cleavage, and the improvement of oral bioavailability or tissue-specific drug delivery for phosphinic acid-based therapeutics [5].

Structural Biology & Mechanisms of MMP-11 Inhibition

The phosphinic pharmacophore shared by RXP03 and Mmp-11-IN-1 is structurally validated as a transition-state mimic through co-crystallization with the MMP-11 catalytic domain [6]. This compound class is therefore suitable for advanced structural biology studies, including co-crystallization, molecular dynamics simulations, and detailed mechanistic investigations of MMP-11 inhibition [7].

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